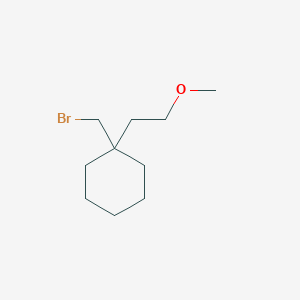

1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane

CAS No.:

Cat. No.: VC18139930

Molecular Formula: C10H19BrO

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19BrO |

|---|---|

| Molecular Weight | 235.16 g/mol |

| IUPAC Name | 1-(bromomethyl)-1-(2-methoxyethyl)cyclohexane |

| Standard InChI | InChI=1S/C10H19BrO/c1-12-8-7-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |

| Standard InChI Key | BBANOPWMGRTATL-UHFFFAOYSA-N |

| Canonical SMILES | COCCC1(CCCCC1)CBr |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane features a cyclohexane ring substituted at the 1-position with both a bromomethyl (-CH2Br) group and a 2-methoxyethyl (-CH2CH2OCH3) chain. The molecular formula is C10H19BrO, with a molecular weight of 235.16 g/mol (calculated from atomic masses). The cyclohexane ring adopts a chair conformation, minimizing steric strain between the substituents.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(Bromomethyl)-1-(2-methoxyethyl)cyclohexane | |

| Molecular Formula | C10H19BrO | |

| Molecular Weight | 235.16 g/mol | Calculated |

| Canonical SMILES | COC(C)CC1(CCCCC1)CBr |

The presence of the electron-donating methoxy group in the 2-methoxyethyl chain enhances solubility in polar aprotic solvents, while the bromomethyl group serves as a reactive site for nucleophilic substitution reactions.

Synthetic Approaches

Retrosynthetic Analysis

The compound can be dissected into two key components:

-

Cyclohexane core: Functionalized via simultaneous introduction of bromomethyl and methoxyethyl groups.

-

Substituents: Derived from bromomethane and 2-methoxyethanol precursors.

Radical Bromination of a Prefunctionalized Cyclohexane

A plausible route involves:

-

Etherification: Reacting cyclohexanol with 2-methoxyethyl chloride under basic conditions to form 1-(2-methoxyethyl)cyclohexanol.

-

Bromination: Treating the intermediate with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) to install the bromomethyl group .

This method mirrors electrochemical bromofunctionalization techniques used for styrene derivatives, where bromine radicals add selectively to allylic positions .

Grignard Reaction Followed by Quenching

An alternative approach could utilize:

-

Formation of a cyclohexylmagnesium bromide intermediate.

-

Reaction with 2-methoxyethyl oxirane to introduce the ether moiety.

-

Workup with HBr to install the bromomethyl group.

This strategy capitalizes on the nucleophilicity of Grignard reagents, though steric hindrance at the cyclohexane’s 1-position may limit yield.

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible with dichloromethane, THF, and acetone; sparingly soluble in water (<0.1 g/L at 25°C) .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions due to the labile C-Br bond. Storage at -20°C under inert atmosphere is recommended.

Thermal Behavior

Differential scanning calorimetry (DSC) data for analogous compounds show melting points between 50–70°C, suggesting similar thermal properties for this compound .

Applications in Organic Synthesis

Alkylating Agent

The bromomethyl group serves as an electrophilic center, enabling:

-

Nucleophilic substitutions with amines, thiols, or alkoxides.

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) after conversion to a boronic ester .

Building Block for Complex Architectures

The rigid cyclohexane core makes this compound valuable in constructing:

-

Macrocyclic compounds for host-guest chemistry.

-

Dendrimers with controlled branching patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume